(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(3-chloro-4-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2FN3O3/c1-37-25-9-7-19(15-23(25)31)34-29-21(28(36)33-18-6-8-24(32)22(30)14-18)13-17-12-16-4-2-10-35-11-3-5-20(26(16)35)27(17)38-29/h6-9,12-15H,2-5,10-11H2,1H3,(H,33,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMFEDNZICQSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC(=C(C=C6)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Cl2FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's complex structure includes multiple functional groups that contribute to its biological activity. The presence of chloro and methoxy groups on the phenyl rings is significant for its interaction with biological targets.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C22H20Cl2FNO3
Key Features
| Feature | Details |
|---|---|
| Molecular Weight | 437.31 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not reported |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation such as EGFR and HER2 pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have suggested:
- Bactericidal Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects:
- Cytoprotection in Neuronal Cells : The compound may protect neuronal cells from oxidative stress-induced damage.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of derivatives similar to this compound. They found that:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial properties against various bacterial strains:
- Methodology : Disk diffusion method was employed.
- Findings : The compound exhibited zones of inhibition greater than 15 mm against selected strains.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the fused pyrano-pyrido-quinoline core in this compound?
- The fused heterocyclic core can be synthesized via multi-step protocols involving cyclization and oxidation reactions. For example, analogous pyrano-quinoline systems are generated using Dess-Martin periodinane for selective oxidations (e.g., converting alcohols to ketones) and Pd-catalyzed cross-coupling reactions to introduce aryl substituents . Column chromatography (silica gel, gradient elution) is typically employed for purification, with yields ranging from 29–70% depending on substituent complexity .
Q. How can researchers confirm the structural identity of this compound after synthesis?
- Methodological approach :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions. For example, methoxy groups typically show singlets at δ 3.8–4.0 ppm, while aromatic protons in chloro/fluoro-substituted phenyl rings resonate at δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClFNO ≈ 584.10).
- Infrared (IR) Spectroscopy : Detect functional groups like imine (C=N, ~1600 cm) and carboxamide (N–H, ~3300 cm) .
Q. What are the recommended purity assessment methods for this compound in preclinical studies?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity.
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl, F) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting patterns in NMR?
- Methodological approach :
- 2D NMR Techniques : Employ COSY (correlation spectroscopy) and NOESY (nuclear Overhauser effect spectroscopy) to assign overlapping signals. For example, NOE interactions between imino protons and adjacent aromatic rings can confirm spatial proximity .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies .
Q. What strategies improve the low yield (e.g., <5%) observed in multi-step syntheses of similar compounds?
- Optimization steps :
- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) with ligands (e.g., XPhos) to enhance coupling efficiency in aryl-amination steps .
- Solvent Effects : Replace 1,4-dioxane with DMF or THF to stabilize intermediates during imine formation .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 1h) and minimize side-product formation .
Q. How can researchers investigate the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?
- Experimental design :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation products via LC-MS.
- Kinetic Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λ (e.g., 280 nm) over 72h to calculate degradation rate constants .
Q. What advanced techniques elucidate the reaction mechanism for imine bond formation in this compound?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated aniline derivatives to identify rate-determining steps.
- In Situ IR Spectroscopy : Monitor C=N bond formation (1600–1650 cm) in real time to infer intermediates .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Approach :
- DSC/TGA Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to rule out solvent retention.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves crystal packing effects, which may alter melting points by 5–10°C .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Guidelines :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC/EC) using software like GraphPad Prism.
- Error Propagation : Apply Monte Carlo simulations to account for variability in triplicate measurements .
Methodological Resources
- Synthesis Protocols : Reference multi-step reactions from analogous pyrano-quinoline systems .
- Characterization : Prioritize PubChem-derived spectral data for cross-validation .
- Advanced Techniques : Leverage SCXRD () and DFT modeling () for structural ambiguity resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
